Smifh2
Overview
Description
SMIFH2 (Small Molecule Inhibitor of Formin Homology 2 domain) is a cell-permeable inhibitor of formin homology 2 (FH2) domains . It prevents formin-mediated actin nucleation and processive barbed end elongation . It disrupts formin-dependent actin cytoskeletal structures in fission yeast and mammalian NIH 3T3 fibroblasts .
Molecular Structure Analysis
The molecular formula of this compound is C15H9BrN2O3S . It has a molecular weight of 377.21 . The structure of this compound includes a bromophenyl group, a furan ring, and a thioxodihydropyrimidine dione .
Chemical Reactions Analysis
This compound inhibits formin-driven actin polymerization . It triggers alternated depolymerization-repolymerization cycles of actin and tubulin . It also increases cell migration and causes scattering of the Golgi complex .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO to 100 mM .
Scientific Research Applications
Inhibition of Formins and Myosins
SMIFH2, a small molecular inhibitor of formin FH2 domains, is primarily used in cell biological studies for its role in inhibiting formin-driven actin polymerization. However, its effects extend to inhibiting myosin as well. Nishimura et al. (2020, 2021) discovered that this compound inhibits the retrograde flow of myosin 2 filaments and the contraction of stress fibers in cultured fibroblasts. This was further confirmed through experiments showing that this compound inhibits the ATPase activity of non-muscle myosin 2A and skeletal muscle myosin 2, and their ability to translocate actin filaments in vitro. The study indicates the need for careful analysis in experiments where the function of formins is deduced solely based on results with this compound, given its broad inhibitory effects on several non-muscle myosin types (Nishimura et al., 2020)(Nishimura et al., 2021).
Effects on Cell Cytoskeleton
Isogai, van der Kammen, and Innocenti (2015) researched the cellular mechanism of action and target specificity of this compound, especially its impact on the cell cytoskeleton. They found that this compound induces remodeling of actin filaments, microtubules, and the Golgi complex as a result of its effects on formins and p53. This indicates that this compound's influence extends beyond merely inhibiting formin, affecting other crucial cellular structures and functions (Isogai, van der Kammen, & Innocenti, 2015).
Improving Potency and Understanding Interactions
Orman et al. (2022) conducted a study to understand whether this compound inhibits all human formins and to elucidate the nature of protein/inhibitor interactions. They tested this compound against human formins representing six of the seven mammalian classes and found inhibitory activity against all formins tested. The study also aimed at improving the potency of this compound, concluding that while potency can be enhanced, differentiating between highly conserved FH2 domains using the this compound scaffold may be challenging (Orman et al., 2022).
Role in Oocyte Maturation and Asymmetric Division
Kim, Jo, Kim, and Namgoong (2015) explored the role of this compound in mouse oocyte maturation. They found that treatment with this compound during in vitro maturation inhibited maturation by decreasing cytoplasmic and cortical actin levels and impaired the proper formation of meiotic spindles. This suggests that formins, including the mDia family, play a significant role in asymmetric division and meiotic spindle formation in mammalian oocytes (Kim, Jo, Kim, & Namgoong, 2015).
Mechanism of Action
Target of Action
SMIFH2, or Small Molecule Inhibitor of Formin Homology 2 domains, is a formin-specific inhibitor . Formins are a large and diverse class of actin-associated proteins that are evolutionarily conserved in nature . They play a crucial role in actin polymerization, a process vital for various cellular functions . This compound is active against several types of formins from different species . Interestingly, this compound also inhibits members of the myosin superfamily, including non-muscle myosin 2A, bovine myosin 10, Drosophila myosin 7a, and Drosophila myosin 5 .
Mode of Action
It achieves this by inhibiting the activity of myosin ATPase and the ability to translocate actin filaments in the gliding actin in vitro motility assay . The inhibition of non-muscle myosin 2A in vitro requires a higher concentration of this compound compared with that needed to inhibit retrograde flow and stress fiber contraction in cells .
Biochemical Pathways
Formins regulate the dynamics of the actin cytoskeleton, which is crucial for various cellular processes such as cell division, migration, and intracellular transport . By inhibiting formin-driven actin polymerization, this compound affects these processes. It also inhibits the retrograde flow of myosin 2 filaments and contraction of stress fibers .
Pharmacokinetics
It is known that this compound is a cell-permeable inhibitor , suggesting that it can cross cell membranes to exert its effects.
Result of Action
The inhibition of formin-driven actin polymerization by this compound results in changes to the actin cytoskeleton . This includes the inhibition of retrograde flow of myosin 2 filaments and contraction of stress fibers . These changes can affect various cellular processes regulated by the actin cytoskeleton, such as cell division, migration, and intracellular transport .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of profilin, an abundant actin monomer-binding protein, may mask the inhibitor interaction or suppress polymerization of a potential actin/SMIFH2 complex . Additionally, the concentration of this compound required to inhibit certain processes can vary depending on the cellular environment
Safety and Hazards
properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22)/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJHEQDISFYIS-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
340316-62-3 | |
Record name | 340316-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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